molecular formula C7H8BrN B027599 3-Bromo-4-methylaniline CAS No. 7745-91-7

3-Bromo-4-methylaniline

Cat. No. B027599
Key on ui cas rn: 7745-91-7
M. Wt: 186.05 g/mol
InChI Key: GRXMMIBZRMKADT-UHFFFAOYSA-N
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Patent
US06924400B2

Procedure details

30 g (139 mmol) of 2-bromo-4-nitrotoluene are placed in 180 ml of water, 400 ml of ethanol and 110 ml of acetic acid in a round-bottomed flask and under a stream of nitrogen. The medium is heated to 70° C. and 31 g (556 mmol) of iron are added portionwise. The mixture is refluxed for 2 hours and, after cooling, 180 ml of 34% aqueous ammonia are added slowly. The mixture is filtered through Celite and the organic phase is extracted with water and ethyl acetate. It is then dried over magnesium sulfate, filtered and then evaporated. 25.5 g (100%) of the expected product are obtained in the form of a brown oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Name
Quantity
31 g
Type
catalyst
Reaction Step Six
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH3:11].C(O)C.C(O)(=O)C.N>O.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
180 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
31 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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